molecular formula C9H8O B12898464 1-Methyl-2-benzofuran CAS No. 61200-10-0

1-Methyl-2-benzofuran

Cat. No.: B12898464
CAS No.: 61200-10-0
M. Wt: 132.16 g/mol
InChI Key: CQBUPUAMISMLTC-UHFFFAOYSA-N
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Description

1-Methylisobenzofuran is an organic compound with the molecular formula C9H8O.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylisobenzofuran can be synthesized through several methods. One common approach involves the cyclization of ortho-alkynylphenols under acidic conditions. This reaction typically requires a catalyst such as trifluoroacetic acid and is carried out at elevated temperatures .

Industrial Production Methods: Industrial production of 1-Methylisobenzofuran often involves the use of advanced catalytic systems to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methylisobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzofurans, quinones, and dihydro derivatives .

Scientific Research Applications

1-Methylisobenzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylisobenzofuran involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 1-Methylisobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives .

Properties

CAS No.

61200-10-0

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

IUPAC Name

1-methyl-2-benzofuran

InChI

InChI=1S/C9H8O/c1-7-9-5-3-2-4-8(9)6-10-7/h2-6H,1H3

InChI Key

CQBUPUAMISMLTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=CO1

Origin of Product

United States

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